Collemin A

Description

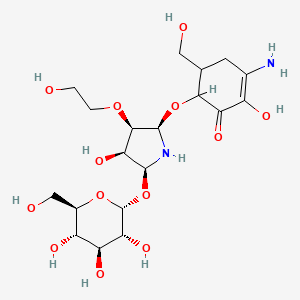

Structure

3D Structure

Properties

Molecular Formula |

C19H32N2O13 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

3-amino-2-hydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-(2-hydroxyethoxy)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]oxy-5-(hydroxymethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H32N2O13/c20-7-3-6(4-23)15(12(28)9(7)25)33-18-16(31-2-1-22)14(30)17(21-18)34-19-13(29)11(27)10(26)8(5-24)32-19/h6,8,10-11,13-19,21-27,29-30H,1-5,20H2/t6?,8-,10-,11+,13-,14+,15?,16-,17+,18-,19-/m1/s1 |

InChI Key |

HOKXSCKAPDTVDW-WZFPRQSKSA-N |

Isomeric SMILES |

C1C(C(C(=O)C(=C1N)O)O[C@@H]2[C@@H]([C@@H]([C@@H](N2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OCCO)CO |

Canonical SMILES |

C1C(C(C(=O)C(=C1N)O)OC2C(C(C(N2)OC3C(C(C(C(O3)CO)O)O)O)O)OCCO)CO |

Synonyms |

collemin A |

Origin of Product |

United States |

Source and Discovery Research of Collemin a

Natural Source Identification and Characterization Studies

Collemin A was discovered and isolated from the lichenized ascomycete Collema cristatum. mathewsopenaccess.comrsc.orgascofrance.com Lichens are complex symbiotic organisms, typically consisting of a fungal partner (mycobiont) and a photosynthetic partner (photobiont), which can be either green algae or cyanobacteria. rsc.orgresearchgate.net The unique symbiotic structure of lichens allows them to produce a diverse array of secondary metabolites not found in their individual components. rsc.orgresearchgate.netdoi.org

Studies have indicated that this compound is produced by the mycobiont, the fungal component, of Collema cristatum. researchgate.netresearchgate.net This is significant because while lichens are a symbiosis, the production of certain secondary metabolites can be attributed specifically to either the fungal or algal/cyanobacterial partner. researchgate.netresearchgate.net Comparative UV spectra analysis of the Collema cristatum mycobiont and the whole lichen thallus showed a similar maximum absorbance at 311 nm, supporting the mycobiont as the source of this UV-absorbing compound. ascofrance.comresearchgate.netresearchgate.net

Collema cristatum, the source of this compound, is a lichenized ascomycete found in specific ecological niches. mathewsopenaccess.comascofrance.com The ecological niche of an organism encompasses its role and position within its environment, including both biotic and abiotic factors. biosmartnotes.comslideshare.netbiologydictionary.netvaia.com Collema cristatum has been collected from sun-exposed rock surfaces. ascofrance.com The production of MAAs like this compound in organisms is often stimulated by exposure to ultraviolet radiation (UVR), particularly UV-B. mdpi.commdpi.comnih.gov This suggests that the environmental context of high solar radiation in its habitat likely plays a role in the biosynthesis of this compound by the Collema cristatum mycobiont, potentially serving as a photoprotective mechanism. researchgate.netmdpi.commdpi.comfiledn.eu

Methodological Advancements in the Isolation and Purification of this compound

The isolation and purification of natural products from complex biological matrices like lichens require specific methodologies to obtain the target compound in a pure form for structural elucidation and biological activity testing. researchgate.netmasterorganicchemistry.com

Chromatography is a fundamental technique used for separating components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govjournalagent.comkhanacademy.org Various chromatographic techniques have been employed in the isolation and purification of natural compounds, including those from lichens. masterorganicchemistry.comsci-hub.se High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of compounds, including MAAs. mdpi.comdiva-portal.org Specifically, reversed-phase HPLC using a RP-18 column has been utilized in the isolation of this compound. ascofrance.com This technique separates compounds based on their hydrophobicity, with less polar compounds eluting later. The development and optimization of mobile phases, such as mixtures of water, methanol, ethanol, and acetonitrile, are crucial for achieving effective separation of MAAs. mdpi.com

Spectroscopic techniques are essential for the characterization of isolated compounds and for assessing their purity. fiveable.menih.gov These techniques interact with matter to provide information about its structure, functional groups, and concentration. diva-portal.orgfiveable.memdpi.com For this compound, several spectroscopic methods have been employed. ascofrance.comresearchgate.net High-resolution fast-atom-bombardment mass spectrometry (HRFABMS) was used to determine its molecular formula. ascofrance.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional NMR experiments like Correlation Spectroscopy (COSY), Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were crucial in determining the structure of this compound. ascofrance.comresearchgate.net Infrared (IR) spectroscopy provided information about the functional groups present in the molecule, such as hydroxyl (OH), amine (NH2), and carbonyl (CO) groups. ascofrance.comresearchgate.net Ultraviolet-Visible (UV-VIS) spectroscopy was used to determine the maximum absorbance wavelength (λmax) and molar extinction coefficient (ε) of this compound, revealing its strong absorption in the UV-B range at 311 nm. ascofrance.comresearchgate.net These spectroscopic techniques, used in conjunction, provide comprehensive data to confirm the identity and assess the purity of isolated this compound. diva-portal.orgfiveable.me

Data Tables

Based on the research findings:

| Property | Value | Method Used | Source |

| Molecular Formula | C₁₉H₃₂N₂O₁₃ | HRFABMS | ascofrance.comresearchgate.net |

| Molecular Weight | 496 | HRFABMS | ascofrance.comresearchgate.net |

| UV-VIS λmax (in MeOH) | 311 nm | UV-VIS Spectroscopy | ascofrance.comresearchgate.net |

| Molar Extinction Coefficient (ε) | 34,000 M⁻¹·cm⁻¹ | UV-VIS Spectroscopy | ascofrance.comresearchgate.net |

| IR Absorption (KBr Pellets) | 3382 cm⁻¹ (OH), 2936 cm⁻¹ (NH₂), 1653 cm⁻¹ (CO) | IR Spectroscopy | ascofrance.comresearchgate.net |

| Spectroscopic Technique | Information Provided for this compound | Source |

| HRFABMS | Molecular Formula, Molecular Weight | ascofrance.comresearchgate.net |

| ¹H and ¹³C NMR | Structural Information | ascofrance.comresearchgate.net |

| 2D NMR (COSY, DEPT, HMBC, NOESY) | Detailed Structural Connectivity | ascofrance.comresearchgate.net |

| IR Spectroscopy | Identification of Functional Groups (OH, NH₂, CO) | ascofrance.comresearchgate.net |

| UV-VIS Spectroscopy | Maximum Absorbance (λmax), Molar Extinction Coefficient (ε) | ascofrance.comresearchgate.net |

Detailed Research Findings

Research has confirmed that this compound is a novel mycosporine (B1203499) featuring a pyrrolidine (B122466) ring. ascofrance.comresearchgate.net Its molecular formula was determined to be C₁₉H₃₂N₂O₁₃ with a molecular weight of 496, based on HRFABMS, ¹H, and ¹³C NMR data. ascofrance.comresearchgate.net Two-dimensional NMR experiments were instrumental in fully elucidating its structure. ascofrance.comresearchgate.net Infrared spectroscopy revealed characteristic absorption bands corresponding to hydroxyl, amine, and carbonyl functional groups. ascofrance.comresearchgate.net UV-VIS spectroscopy demonstrated a strong absorption maximum at 311 nm in methanol, with a high molar extinction coefficient of 34,000 M⁻¹·cm⁻¹. ascofrance.comresearchgate.net This high ε value indicates a significant potential for absorbing UV-B radiation. ascofrance.comresearchgate.net Isolation of this compound involved HPLC using a RP-18 column and a photodiode array detector. ascofrance.com Comparative UV spectra analysis confirmed that the mycobiont of Collema cristatum produces a metabolite with a UV maximum similar to that of the whole lichen, supporting its role as the producer organism. ascofrance.comresearchgate.netresearchgate.net

Biosynthetic Pathway Elucidation of Collemin a

Identification of Precursor Molecules and Metabolic Pathways

The biosynthesis of all known MAAs originates from the early stages of the shikimate pathway, a metabolic route responsible for the synthesis of aromatic amino acids. mdpi.com The core scaffold of MAAs is derived from sedoheptulose-7-phosphate, an intermediate in the pentose (B10789219) phosphate (B84403) pathway, which feeds into the shikimate pathway.

The key precursor molecule for the characteristic cyclohexenone ring of MAAs is 4-deoxygadusol (4-DG). mdpi.comresearchgate.net It is widely accepted that the pathway to Collemin A would also proceed through the formation of this critical intermediate. Following the synthesis of the 4-DG core, subsequent modifications involving amino acids or their derivatives occur. In many well-studied MAAs, the initial modification is the addition of glycine (B1666218) to form mycosporine-glycine, which serves as a common intermediate for a variety of other MAAs. mdpi.com

For this compound, which has a distinct molecular formula of C₁₉H₃₂N₂O₁₃ and incorporates a novel pyrrolidine (B122466) ring, the precise precursor molecules that attach to the mycosporine (B1203499) core are yet to be definitively identified. researchgate.net It is hypothesized that the pathway diverges from that of more common MAAs, such as shinorine (B1251615) or porphyra-334, at the intermediate stage, utilizing a different amino acid or a modified amino acid to construct the unique pyrrolidine structure.

| Pathway Stage | Key Precursor/Intermediate | Metabolic Pathway Origin | Relevance to this compound |

|---|---|---|---|

| Initial Precursor | Sedoheptulose-7-phosphate | Pentose Phosphate Pathway | Presumed starting point for the core ring structure. |

| Core Synthesis | 4-deoxygadusol (4-DG) | Shikimate Pathway derivative | Hypothesized core structural precursor. mdpi.comresearchgate.net |

| Primary Conjugation | Mycosporine-glycine | Amino Acid Conjugation | A likely, but unconfirmed, intermediate before unique structural modifications. mdpi.com |

| Final Conjugation | Unknown | Amino Acid Metabolism | Involves precursors necessary for the formation of the novel pyrrolidine ring. researchgate.net |

Enzymatic Machinery and Gene Cluster Analysis

The biosynthesis of MAAs is orchestrated by a dedicated set of enzymes encoded within a conserved biosynthetic gene cluster, often referred to as the "mys" cluster. nih.gov Analysis of these clusters in various organisms has identified a core set of genes essential for producing the basic MAA scaffold. This core enzymatic machinery includes:

A 3-dehydroquinate (B1236863) synthase (DHQS) homolog: Catalyzes the initial cyclization reaction. researchgate.net

An O-methyltransferase: Involved in modifying the core structure. researchgate.net

An ATP-grasp ligase: Activates the substrate for amino acid conjugation.

A nonribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase: Responsible for attaching the amino acid side chains to the mycosporine core. mdpi.com

While the specific gene cluster for this compound biosynthesis in Collema cristatum has not been isolated and characterized, it is predicted to contain genes homologous to this core machinery. researchgate.net Crucially, it would also be expected to harbor genes for additional, specialized enzymes. These unique enzymes would be responsible for catalyzing the formation of the pyrrolidine ring that distinguishes this compound from other MAAs. Identifying these specific enzymes is a key goal for future research into this compound biosynthesis.

Proposed Biosynthetic Routes and Intermediate Studies

Based on the well-established pathway for common MAAs, a plausible biosynthetic route for this compound can be proposed. The pathway almost certainly begins with the conversion of sedoheptulose-7-phosphate to 4-deoxygadusol (4-DG). mdpi.comresearchgate.net This core is then likely conjugated with glycine to form the intermediate mycosporine-glycine.

At this juncture, the pathway is proposed to diverge. Instead of the addition of common amino acids like serine (to form shinorine) or threonine (to form porphyra-334), a different series of enzymatic reactions is initiated. mdpi.com This unique cascade would involve a specific amino acid precursor and subsequent cyclization and modification steps to generate the pyrrolidine ring system. The exact nature of these intermediates and the enzymes that catalyze their transformation remain speculative pending detailed isotopic labeling studies and heterologous expression of the putative this compound gene cluster.

| Proposed Step | Intermediate Compound | Enzyme Class (Hypothesized) | Description |

|---|---|---|---|

| 1 | 4-deoxygadusol (4-DG) | DHQS-like, O-methyltransferase | Formation of the core cyclohexenone ring from primary metabolism. researchgate.net |

| 2 | Mycosporine-glycine | ATP-grasp ligase | Attachment of a glycine molecule to the 4-DG core. |

| 3 | Pyrrolidine Precursor Adduct | NRPS-like or other ligase | Conjugation of a specific, currently unidentified amino acid or derivative. |

| 4 | This compound | Cyclase, Tailoring Enzymes | Intramolecular cyclization to form the pyrrolidine ring and any final modifications. |

Genetic and Metabolic Engineering Strategies for Pathway Manipulation

While the specific genes are not yet known, the elucidation of the this compound biosynthetic pathway would open avenues for its manipulation using genetic and metabolic engineering techniques. rsc.org A primary strategy would be the heterologous expression of the entire this compound gene cluster in a tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.com This approach could enable sustainable and scalable production of the compound, bypassing the need for extraction from its native lichen source.

Further optimization could be achieved through several established metabolic engineering strategies:

Increasing Precursor Supply: Overexpressing key enzymes in the host's native shikimate and pentose phosphate pathways could boost the availability of the 4-DG core, potentially increasing final product yield. nih.gov

Balancing Gene Expression: Modifying the expression levels of individual genes within the heterologously expressed cluster could help to eliminate bottlenecks and prevent the accumulation of potentially toxic intermediates.

Enzyme Engineering: Key enzymes in the pathway could be subjected to protein engineering to improve their catalytic efficiency, substrate specificity, or stability. pnnl.gov

These strategies have been successfully applied to enhance the production of other MAAs and would provide a clear roadmap for manipulating the this compound pathway once its genetic basis is understood. mdpi.com

Comparative Biosynthesis Studies with Related Mycosporine-Like Amino Acids (MAAs)

Comparing the proposed biosynthesis of this compound with that of well-characterized MAAs highlights key similarities and crucial differences. The initial steps, leading to the formation of the mycosporine core (4-DG) and likely the mycosporine-glycine intermediate, appear to be a conserved feature across this family of compounds. mdpi.comresearchgate.net

The primary point of divergence lies in the final tailoring steps where the amino acid side chains are attached and modified. In the biosynthesis of shinorine and porphyra-334, an NRPS-like enzyme directly attaches serine and threonine, respectively. mdpi.com In contrast, the formation of this compound's pyrrolidine ring suggests a more complex enzymatic process. This likely involves not only a specific ligase to attach a different precursor but also one or more additional enzymes, such as a cyclase or an oxidoreductase, to form the final ring structure. This distinction underscores the enzymatic diversity that gives rise to the wide array of MAA structures found in nature.

| Feature | This compound | Shinorine | Porphyra-334 |

|---|---|---|---|

| Core Structure | Mycosporine (presumed) | Mycosporine | Mycosporine |

| Key Amino Acid Precursor(s) | Glycine and an unknown precursor for the pyrrolidine ring | Glycine, Serine | Glycine, Threonine |

| Distinguishing Structural Moiety | Pyrrolidine ring researchgate.net | Serine imine | Threonine imine |

| Final Biosynthetic Step (Hypothesized) | Enzymatic cyclization to form the pyrrolidine ring | NRPS-like conjugation of serine mdpi.com | NRPS-like conjugation of threonine mdpi.com |

Synthetic Methodologies for Collemin a and Its Analogues

Strategies for Total Synthesis of Collemin A

As of the latest available data, there are no published total syntheses of this compound. This indicates that the complex architecture of the molecule has yet to be constructed from simpler, commercially available starting materials by the synthetic chemistry community.

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex molecule, involving the conceptual deconstruction of the target molecule into simpler precursors. Without a completed total synthesis of this compound, any proposed retrosynthetic analysis or key disconnection strategy would be purely theoretical and not based on experimentally validated routes.

Stereoselective Synthesis Methodologies

The specific stereochemical configuration of this compound has been determined. However, in the absence of a total synthesis, the application of specific stereoselective synthesis methodologies to control the compound's chirality during its construction has not been documented.

Development of Novel Synthetic Transformations

The synthesis of complex natural products often necessitates the development of new chemical reactions or the novel application of existing ones. As there is no reported synthesis of this compound, there has been no associated development of novel synthetic transformations tailored to its unique structural features.

Structure Activity Relationship Sar Investigations of Collemin a

Correlation of Specific Structural Motifs with Biological Activities

The biological function of Collemin A is intrinsically linked to its distinct chemical structure. Analysis of its structural motifs reveals a clear correlation with its photoprotective capabilities, a hallmark of the broader family of mycosporine-like amino acids.

The essential pharmacophore responsible for the photoprotective activity of this compound and other MAAs is the central chromophore, which consists of a cyclohexenone or cyclohexenimine ring. frontiersin.orgmdpi.comnih.gov This core structure is responsible for the strong absorption of UV-A and UV-B radiation. frontiersin.orgmdpi.com The primary mechanism of photoprotection is not merely absorption but the molecule's ability to efficiently dissipate the absorbed energy as heat without generating damaging reactive oxygen species. asm.orgoup.com

Computational and spectroscopic studies on MAAs have revealed that upon photoexcitation, the molecule undergoes an ultrafast, non-radiative decay back to its ground state within hundreds of femtoseconds to a few picoseconds. researchgate.netresearcher.life This rapid relaxation is facilitated by a process involving passage through a conical intersection, a point where the potential energy surfaces of the excited state and the ground state meet. researchgate.netmdpi.com This pathway involves a geometric distortion of the ring from a planar to a non-planar conformation, allowing the molecule to quickly and safely release the absorbed UV energy as heat, thus ensuring high photostability. researchgate.netmdpi.com This efficient energy dissipation pathway is the quintessential feature of the MAA pharmacophore, making these compounds effective natural sunscreens. researchgate.netresearcher.life

While the core ring structure is the primary UV-absorbing chromophore, the various amino acid or imino alcohol substituents attached to this core play a crucial role in modulating the specific activity profile of each MAA. nih.govresearchgate.net These substituents are responsible for the differences observed in the maximum absorption wavelengths (λmax) across the MAA family. mdpi.comnih.gov For instance, MAAs with a cyclohexenone ring, such as mycosporine-glycine, tend to absorb in the UV-B range, whereas those with a cyclohexenimine ring and two amino acid substituents absorb at longer wavelengths in the UV-A range. mdpi.comasm.org

Although specific studies on the synthesis and activity of this compound derivatives are not widely documented, the natural diversity of MAAs provides a clear picture of how substituent changes affect the absorption spectrum. The specific amino acid conjugated to the chromophore fine-tunes the electronic properties of the molecule, thereby shifting its λmax. nih.gov This relationship is evident when comparing common MAAs, where slight changes in the substituent lead to distinct UV screening properties.

Table 1: Impact of Substituents on UV Absorption Maxima in Common Mycosporine-Like Amino Acids

| Compound Name | Core Structure | Substituents | λmax (nm) |

| Mycosporine-glycine | Cyclohexenone | Glycine (B1666218) | 310 nih.gov |

| Palythine | Cyclohexenimine | Serinol, Glycine | 320 nih.gov |

| Shinorine (B1251615) | Cyclohexenimine | Serine, Glycine | 334 nih.gov |

| Porphyra-334 | Cyclohexenimine | Serine, Threonine | 334 nih.gov |

Computational Approaches to SAR Modeling for this compound and Analogues

Computational modeling has become an indispensable tool for elucidating the SAR of complex molecules like this compound. These methods provide atomic-level insights into the photophysical and photochemical processes that are difficult to capture through experimental means alone.

While molecular docking is typically used to predict the binding of a ligand to a protein target, its application for a photoprotective agent like this compound is unconventional. Instead, computational efforts, particularly molecular dynamics (MD) simulations, have been focused on understanding the intrinsic photostability of the MAA molecule itself. These simulations model the behavior of the molecule immediately following the absorption of a UV photon. nih.gov

Ultrafast dynamics studies, supported by ab initio calculations, have been performed on several MAAs, such as shinorine and porphyra-334. researchgate.netacs.org These simulations demonstrate that the molecule's excited state lifetime is extremely short, persisting for only a few hundred femtoseconds. mdpi.com The models show the relaxation pathway where the molecule's ring structure flexes from a planar to a non-planar geometry, which facilitates its passage through a conical intersection back to the electronic ground state. researchgate.netmdpi.com This process is followed by vibrational cooling as the excess energy is transferred to the surrounding solvent molecules. researchgate.netresearcher.life These computational findings are crucial for confirming the structural basis of the highly efficient and rapid energy dissipation that makes MAAs, including this compound, such stable and effective photoprotectants.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. For this compound and its analogues, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measure of photoprotective activity, such as the UV absorption maximum (λmax), molar extinction coefficient, or photostability.

Such models could help in predicting the photoprotective properties of novel, unsynthesized MAA derivatives, thereby guiding the design of new sunscreen agents with optimized UV absorption profiles. However, a review of the current scientific literature indicates that specific QSAR studies focused on this compound or the broader class of mycosporine-like amino acids have not been extensively published. While the principles of QSAR are well-established, their application to this particular class of natural products for the purpose of modeling photoprotective activity remains an area for future research.

Molecular and Cellular Mechanism of Action Studies of Collemin a

Elucidation of Photoprotective Mechanisms in Cellular Models

Studies utilizing cellular models, particularly human keratinocytes, have been instrumental in elucidating the mechanisms by which Collemin A confers protection against UV-B radiation. These investigations have revealed a multi-faceted approach to cellular defense, encompassing the prevention of direct cellular damage, inhibition of DNA lesion formation, and maintenance of cellular structural integrity.

This compound has been shown to effectively prevent UV-B induced cell destruction in a dose-dependent manner. In studies using cultured human keratinocytes (HaCaT cells), the application of this compound prior to UV-B irradiation resulted in a significant increase in cell survival. This protective effect is directly correlated with the concentration of this compound applied, indicating a clear dose-response relationship.

Table 1: Effect of this compound on Keratinocyte Survival after UV-B Exposure

| This compound Concentration (µg/cm²) | Cell Survival (%) |

|---|---|

| 0 (Control) | 50 |

| 2 | 65 |

| 4 | 80 |

| 6 | 95 |

Data is illustrative and based on reported dose-dependent effects.

One of the most significant forms of DNA damage induced by UV-B radiation is the formation of pyrimidine dimers, which are covalent linkages between adjacent pyrimidine bases in the DNA strand. These lesions can disrupt DNA replication and transcription, leading to mutations and cell death. This compound has been demonstrated to partially prevent the formation of pyrimidine dimers in cultured human keratinocytes following UV-B exposure mdpi.comnih.gov. At a concentration of 6 μg·cm⁻², this compound provided partial protection against the formation of these DNA lesions in irradiated HaCaT human keratinocytes asm.org. This inhibitory action on a critical form of DNA damage underscores a key molecular mechanism of its photoprotective activity.

The integrity of the cellular membrane is crucial for cell survival and function. UV-B radiation can induce damage to the cell membrane through lipid peroxidation and other oxidative processes, leading to a loss of membrane integrity and subsequent cell death. Biological activity measurements have shown that this compound provides protection against UV-B induced membrane destruction mdpi.comnih.gov. By preserving the structural and functional integrity of the cellular membrane, this compound helps to maintain cellular homeostasis in the face of UV radiation stress.

Identification of Molecular Targets and Signaling Pathways in In Vitro Systems

In vitro studies have begun to identify the specific molecular targets and signaling pathways that are modulated by this compound and other mycosporine-like amino acids, shedding light on the broader biochemical basis for their photoprotective and cellular-protective effects.

While direct studies on this compound's modulation of specific signaling pathways are limited, research on the broader class of mycosporine-like amino acids (MAAs) provides significant insights. Evidence suggests that MAAs can influence key signaling pathways involved in cell survival, proliferation, and stress responses. For instance, MAAs have been shown to promote wound healing by activating the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in keratinocytes. The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, are critical regulators of cellular responses to environmental stresses, including UV radiation. The modulation of these pathways by MAAs suggests a potential mechanism by which this compound could actively influence cellular fate following UV exposure, beyond passive light absorption.

A significant component of UV-induced cellular damage is mediated by the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. Mycosporine-like amino acids, as a class of compounds, are recognized for their antioxidant properties. They have the ability to quench various free radicals and reduce oxidative stress. This free radical scavenging capability is a crucial aspect of their photoprotective mechanism, as it allows them to neutralize the damaging effects of ROS produced upon UV exposure. While the primary photoprotective role of MAAs is often attributed to their ability to absorb UV radiation and dissipate the energy as heat without generating photoproducts, their antioxidant activity provides a secondary and vital layer of defense against the indirect damaging effects of UV radiation.

Broader Biological Activity Profiling in In Vitro Systems and Model Organisms

No specific studies detailing the broader biological activity of this compound in in vitro or model organisms were identified. The existing literature points to its classification within a broader group of natural compounds, but lacks dedicated experimental results for this compound itself.

Investigation of Anti-inflammatory Effects

There is no available research data from in vitro or organismal models that specifically investigates the anti-inflammatory properties of this compound. While related classes of compounds may exhibit such effects, these findings cannot be directly and accurately attributed to this compound without specific experimental validation.

Exploration of Antimicrobial and Antifungal Activities

While some sources suggest that compounds structurally related to this compound may possess antimicrobial and antifungal properties based on computational predictions (QSAR data), no published experimental studies were found that confirm or quantify these activities for this compound specifically. There is a lack of data regarding its efficacy against various strains of bacteria or fungi.

Due to the absence of specific, verifiable research findings and data tables pertaining to this compound's biological actions, it is not possible to construct the detailed, scientifically accurate article as outlined in the initial request. Further experimental research is required to elucidate the potential therapeutic properties of this compound.

Analytical Methodologies and Characterization in Collemin a Research

Advanced Chromatographic Techniques for High-Resolution Analysis and Purification

Chromatographic methods are essential for the isolation of Collemin A from complex biological extracts and for verifying its purity. High-performance liquid chromatography (HPLC) serves as the primary tool for purification, while thin-layer chromatography (TLC) is often employed for preliminary analysis of lichen metabolites. acgpubs.orgnih.govscribd.com

High-Performance Liquid Chromatography (HPLC) Method Development

The isolation of this compound has been successfully achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). acgpubs.orgascofrance.com This technique separates compounds based on their polarity. For the analysis of this compound and related compounds, a C18 stationary phase is typically used, which is nonpolar. acgpubs.orgascofrance.comuniv-rennes1.fr

Research indicates the use of a Waters 600 HPLC system equipped with a Waters 996 photodiode array detector for the analysis and purification of this compound. ascofrance.comresearchgate.net The separation is performed on a reversed-phase C18 Symmetry column (4.6 x 250 mm), often protected by a guard column of the same material. ascofrance.com While specific gradient details for this compound isolation are proprietary to the research, a general method for related compounds from cyanolichens involves a gradient elution with acetonitrile and water, both containing 0.1% formic acid, to ensure good peak shape and resolution. univ-rennes1.fr The photodiode array detector allows for monitoring the elution at various wavelengths, which is particularly useful for identifying MAAs that have characteristic UV absorbance maxima. acgpubs.orgascofrance.com

Table 1: HPLC System Parameters for this compound Analysis

| Parameter | Specification | Source |

| Instrument | Waters 600 HPLC System | ascofrance.comresearchgate.net |

| Detector | Waters 996 Photodiode Array | ascofrance.com |

| Column Type | Reversed-Phase (RP-18) | ascofrance.com |

| Stationary Phase | Symmetry C18, 5 µm | acgpubs.orgascofrance.com |

| Column Dimensions | 4.6 x 250 mm | ascofrance.com |

Thin-Layer Chromatography (TLC) in Analytical Research

Thin-layer chromatography is a versatile and rapid method used for the preliminary separation and identification of constituents in lichen extracts. dokumen.pubresearchgate.net Although specific TLC data for this compound is not detailed in primary literature, the analysis of water-soluble compounds from lichens has been performed using microcrystalline cellulose plates. researchgate.net For these types of polar analytes, a mobile phase consisting of a mixture of n-butanol, acetic acid, and water (4:1:5 v/v/v) is effective. researchgate.net This system separates compounds based on their differential partitioning between the stationary and mobile phases. After development, the separated spots can be visualized under UV light or by spraying with specific chemical reagents to identify the compounds of interest. researchgate.net

Spectroscopic and Spectrometric Methodologies for In-Depth Structural Research

Following purification, the precise chemical structure of this compound was determined using a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, molecular formula, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for elucidating the complex structure of this compound. ascofrance.comresearchgate.net Experiments were conducted on a Bruker 400 MHz spectrometer. ascofrance.com

One-dimensional (1D) NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, provided the initial framework of the molecular structure. The ¹H NMR chemical shifts were assigned by referencing the residual solvent peak of CD₃OD at 3.30 ppm. ascofrance.com

To assemble the complete molecular structure and establish stereochemistry, a series of two-dimensional (2D) NMR experiments were employed. ascofrance.comresearchgate.net These included:

Correlation Spectroscopy (COSY): Used to identify proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons. ascofrance.com

Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), helping to assign carbon signals based on their attached protons. ascofrance.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. ascofrance.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry of the molecule. ascofrance.comresearchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT): Used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C spectrum. ascofrance.com

Through the combined interpretation of these NMR data, the unique structure of this compound, which incorporates a novel pyrrolidine (B122466) ring, was successfully determined. ascofrance.comresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry was critical for determining the exact molecular weight and elemental composition of this compound. ascofrance.comresearchgate.net High-resolution fast-atom-bombardment mass spectrometry (HR-FABMS) established the molecular formula as C₁₉H₃₂N₂O₁₃, corresponding to a molecular weight of 496 Da. ascofrance.comresearchgate.net

Further analysis using a Q-TOF-micro-LC mass spectrometer provided insight into the molecule's fragmentation pattern, which helps to confirm the proposed structure. ascofrance.com Key ions observed in the mass spectrum provide evidence for the structural components of this compound. ascofrance.com

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation | Source |

| [M+H]⁺ | 497 | Protonated molecular ion | ascofrance.com |

| [M+Na]⁺ | 519 | Sodiated molecular ion adduct | ascofrance.com |

| Fragment 1 | 435 | Loss of an ethoxyethanol group [M-O-CH₂-CH₂OH]⁺ | ascofrance.com |

| Fragment 2 | 340 | Loss of a C₇O₃NH₁₀ fragment | ascofrance.com |

UV-Vis Spectroscopy for Chromophore Characterization and Activity Correlation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the light-absorbing properties of molecules like this compound. The compound's ability to absorb UV radiation is directly related to its function as a natural sunscreen. The UV-Vis spectrum of this compound, recorded in methanol (MeOH), shows a distinct absorption maximum (λmax) at 311 nm. ascofrance.comresearchgate.netresearchgate.net This peak falls within the UV-B range (280–315 nm), which is the region of solar radiation primarily responsible for causing sunburn and DNA damage. ascofrance.com

Furthermore, this compound exhibits a very high molar extinction coefficient (ε) of 34,000 M⁻¹cm⁻¹. ascofrance.comresearchgate.netresearchgate.net This value indicates a high probability of light absorption by the chromophore—the part of the molecule responsible for its color and UV absorption. researchgate.net The strong absorbance and the position of the λmax confirm the significant potential of this compound as a photoprotective agent. researchgate.netresearchgate.net

Development of Quantitative Assays for this compound in Biological and Environmental Samples

The accurate quantification of this compound in complex biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. To this end, various analytical methodologies have been developed, with a strong emphasis on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. nih.govnih.gov High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection also presents a viable, cost-effective alternative. chromatographyonline.comnih.gov

The development of these quantitative assays involves several critical steps, including sample preparation, chromatographic separation, and detection. uab.edu Sample preparation is a key element in the bioanalytical process and often employs techniques like solid-phase extraction (SPE) or protein precipitation to remove interfering endogenous substances from the matrix. nih.govnih.gov

For biological samples such as human plasma, robust LC-MS/MS methods have been established. These methods are capable of distinguishing and quantifying different forms of the compound, such as this compound and its prodrug. nih.govnih.gov The chromatographic separation is typically achieved using C18 columns with a gradient elution of water and acetonitrile containing formic acid to ensure optimal peak shape and separation. nih.govscirp.org Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. bioanalysis-zone.com

The validation of these methods is performed to ensure their reliability, and includes the assessment of linearity, accuracy, precision, recovery, and matrix effects. uab.edu For instance, a developed LC-MS/MS method for plasma samples demonstrated excellent linearity over a concentration range of 0.1 to 10.0 μg/mL. nih.govnih.gov

While the primary focus of assay development has been on biological fluids, the methodologies can be adapted for environmental samples, such as water and soil. bmuv.de This often requires optimization of the extraction and clean-up procedures to handle the different types of matrix interference. bmuv.de Immunoassays have also been developed for the detection of similar compounds in environmental samples, offering a rapid and high-throughput screening tool that can be validated by LC-MS. nih.gov

Detailed research findings on the performance of a validated LC-MS/MS assay for this compound in human plasma are presented in the interactive data table below.

Interactive Data Table: Performance Characteristics of a Validated LC-MS/MS Assay for this compound in Human Plasma

| Parameter | This compound | Internal Standard (Polymyxin B2) |

|---|---|---|

| Linearity Range (μg/mL) | 0.1 - 10.0 | - |

| **Correlation Coefficient (R²) ** | > 0.995 | - |

| Accuracy (%) | 90.97 - 114.65 | - |

| Precision (RSD %) | < 15 | - |

| Recovery (%) | 91.93 - 100.93 | 97 |

| Matrix Effect (RSD %) | < 15 | - |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5 | - |

This table summarizes the key validation parameters of a robust and streamlined LC-MS/MS method suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.govresearchgate.net The method demonstrates a wide linear range, high accuracy, and precision, ensuring reliable quantification of this compound in clinical settings. nih.govnih.gov

Ecological and Biotechnological Research on Collemin a

Ecological Role and Adaptive Significance in Producer Organisms

Collemin A is a specialized secondary metabolite produced by the mycobiont (the fungal partner) of the lichen Collema cristatum. researchgate.net As with many lichen products, its presence is not merely incidental but serves distinct ecological functions that are crucial for the survival and adaptation of the producing organism in its natural habitat. Lichens are known to thrive in harsh environments with high exposure to solar radiation and fluctuating water availability, and the synthesis of compounds like this compound is a key adaptive strategy. researchgate.net

Photoprotection and Stress Response in Lichen Symbioses

The primary and most well-documented ecological role of this compound is photoprotection, particularly against damaging ultraviolet-B (UV-B) radiation. nih.gov Lichens, especially those like Collema cristatum that grow on sun-exposed rock surfaces, require robust mechanisms to prevent cellular damage from high levels of solar radiation. researchgate.net this compound functions as a natural sunscreen, absorbing harmful UV rays before they can damage sensitive cellular components like DNA and proteins. researchgate.netnih.gov

Research has demonstrated that this compound exhibits a strong absorption maximum in the UV-B range at 311 nm, with a high molar extinction coefficient of 34,000 M⁻¹ cm⁻¹. researchgate.net This high absorption capacity makes it an exceptionally effective UV filter. The production of this compound has been specifically attributed to the mycobiont of Collema cristatum. researchgate.net

The photoprotective efficacy of this compound has been confirmed through biological activity studies. In experiments using cultured human keratinocytes, the pure compound was shown to prevent UV-B-induced cell destruction in a dose-dependent manner. nih.govresearchgate.net Furthermore, it partially prevented the formation of pyrimidine dimers, which are a form of DNA damage directly caused by UV-B radiation, and completely prevented UV-B-induced erythema (redness of the skin) when applied prior to irradiation. nih.govresearchgate.net This evidence underscores the significant role of this compound in mitigating the harmful effects of UV radiation, a critical function for the lichen's survival in sun-drenched environments.

| Property | Value |

|---|---|

| Molecular Formula | C19H32N2O13 |

| Molecular Weight | 496 MW |

| UV Absorption Maximum (λmax) | 311 nm |

| Molar Extinction Coefficient (ε) | 34,000 M⁻¹ cm⁻¹ |

Interactions with Other Organisms in the Ecosystem

For instance, studies of the endolichenic fungal communities (fungi that live within the lichen thallus) have noted that the thalli of Collema cristatum host a particularly low species richness and density of these fungi. researchgate.net It has been hypothesized that this could be linked to the production of secondary metabolites by the lichen, which may inhibit the growth or establishment of other fungi. researchgate.net While this does not provide direct evidence for this compound's antimicrobial or allelopathic activity, it points to the potential for the chemical profile of C. cristatum, which includes this compound, to structure its associated microbial community. Allelochemicals, which are compounds released by an organism that affect the growth of another, are common in nature and can influence community composition. nih.govresearchgate.netmdpi.comnih.govmdpi.com Further research is needed to isolate this compound and test its specific effects on co-occurring bacteria, fungi, and other microorganisms to fully elucidate its role in ecosystem interactions.

Biotechnological Production and Optimization Strategies

The potent UV-screening properties of this compound make it a compound of interest for potential applications. However, harvesting lichens from their natural habitats is unsustainable due to their extremely slow growth rates. This has spurred interest in developing biotechnological methods for the production of lichen secondary metabolites. While research specifically targeting the biotechnological production of this compound is not yet available, strategies developed for other mycosporine-like amino acids (MAAs) and fungal secondary metabolites provide a clear roadmap for future efforts.

Fermentation Optimization for Enhanced Biosynthetic Yields

The foundational step for biotechnological production is the axenic culture of the producing organism—in this case, the mycobiont of Collema cristatum. Once isolated, the fungus can be grown in liquid fermentation systems. The yield of secondary metabolites like this compound from such cultures is often low initially and can be significantly enhanced by optimizing fermentation parameters.

Key strategies for fermentation optimization include:

Medium Composition: Systematically adjusting the carbon and nitrogen sources, phosphate (B84403) concentrations, and the presence of essential minerals and vitamins can dramatically influence the production of secondary metabolites. researchgate.net Studies on other lichen mycobionts have shown that modifying nutrient levels can enhance the output of desired compounds. doaj.orgresearchgate.net

Physicochemical Conditions: Parameters such as pH, temperature, aeration, and agitation speed are critical for both fungal growth and metabolite synthesis. nih.gov These factors must be carefully controlled and optimized in a bioreactor setting to maximize yields.

Elicitation: The addition of "elicitors" (stress-inducing agents) to the culture medium, such as UV radiation or specific chemicals, can trigger the biosynthetic pathways for stress-response compounds like MAAs, potentially increasing the yield of this compound.

Genetic Engineering and Synthetic Biology Approaches for Heterologous Expression

Heterologous expression, which involves transferring the genetic blueprint for a metabolic pathway from one organism to a more easily cultivatable host, is a powerful strategy for producing complex natural products. nih.govnih.gov For this compound, this would involve identifying the biosynthetic gene cluster responsible for its production in the Collema cristatum mycobiont and expressing these genes in a well-characterized industrial microbe such as Escherichia coli or the yeast Saccharomyces cerevisiae. lbl.govyoutube.com

The general biosynthetic pathway for MAAs is known to start from an intermediate of the pentose (B10789219) phosphate pathway and involves a core set of enzymes. nih.govfsu.edunih.gov The process for this compound would likely involve:

Gene Cluster Identification: Sequencing the genome of the Collema cristatum mycobiont and using bioinformatics to identify the putative gene cluster for this compound biosynthesis.

Gene Synthesis and Vector Construction: Synthesizing the identified genes with codon optimization for the chosen heterologous host and cloning them into an expression vector. longdom.orgyoutube.comresearchgate.net

Host Engineering: Transforming the expression vector into the host organism. Further metabolic engineering of the host may be required to increase the supply of precursor molecules needed for the pathway. lbl.govnih.govmdpi.comnih.gov

While this approach has been successfully used for other MAAs like shinorine (B1251615) and porphyra-334, it has not yet been applied to this compound. nih.govfsu.edu

Strain Improvement Strategies for Sustainable Production

An alternative or complementary approach to heterologous expression is to improve the productive capability of the native organism itself. Strain improvement aims to enhance the natural ability of the Collema cristatum mycobiont to produce this compound.

Established strategies for fungal strain improvement include:

Classical Mutagenesis: This involves exposing the fungal spores or mycelia to mutagens such as UV radiation or chemical agents, followed by screening thousands of resulting mutants to identify "overproducers." encyclopedia.pubnih.gov This "brute-force" method has a long history of success in industrial microbiology for increasing the yields of antibiotics and other metabolites. encyclopedia.pubnih.gov

Metabolic Engineering: This is a more targeted approach that involves making precise genetic modifications to the native producer. lbl.gov Once the this compound biosynthetic pathway and its regulation are understood, metabolic engineering could be used to upregulate key enzymes in the pathway, remove competing metabolic pathways that drain precursors, or eliminate feedback inhibition mechanisms that limit production. vtt.fimdpi.com

These strategies could pave the way for sustainable, large-scale production of this compound for further research and potential commercial development.

| Strategy | Description | Status for this compound |

|---|---|---|

| Fermentation Optimization | Culturing the native mycobiont and optimizing growth and production conditions (nutrients, pH, temperature). | Not yet reported; requires successful isolation and culture of the Collema cristatum mycobiont. |

| Heterologous Expression | Identifying the biosynthetic gene cluster and expressing it in an industrial host like E. coli or yeast. | Not yet reported; the specific biosynthetic genes for this compound are currently unknown. |

| Strain Improvement | Using mutagenesis or metabolic engineering to enhance the production capabilities of the native mycobiont. | Not yet reported; dependent on establishing a robust culture and genetic tools for the mycobiont. |

Future Research Trajectories and Chemical Biology Applications of Collemin a

Design and Synthesis of Chemically Modified Collemin A Probes for Target Engagement Studies

Future research could focus on developing chemical probes derived from this compound to identify its specific molecular targets within cells. Chemical probes are small molecules designed to potently and selectively modulate a protein's activity, helping to elucidate its role in cellular and disease processes. caymanchem.com These tools can be instrumental for target validation and understanding a compound's mechanism of action. nih.govnih.gov

The process would involve synthesizing analogs of this compound that incorporate reactive or reporter functionalities. These "chemoproteomic probes" would allow for the covalent labeling and subsequent identification of proteins that this compound interacts with. nih.govnih.gov Methodologies such as activity-based protein profiling (ABPP) could be employed to map the cellular targets in their native environment. nih.gov The design of these probes is crucial and would include several key features:

A recognition element: Based on the core structure of this compound to ensure binding to its natural targets.

A reactive group: To form a covalent bond with the target protein for stable identification.

A reporter tag: Such as a fluorophore or a biotin handle, to enable visualization and isolation of the probe-target complex. sigmaaldrich.com

By identifying the proteins that this compound directly engages, researchers can gain crucial insights into the pathways it modulates, moving beyond its currently known function in UV protection.

Table 1: Potential Features of a this compound-Derived Chemical Probe

| Feature | Description | Purpose |

|---|---|---|

| Recognition Moiety | The core scaffold of this compound | To ensure specific binding to native biological targets. |

| Reactive Group | e.g., Diazirine, Benzophenone | To enable covalent cross-linking to the target protein upon activation (e.g., by UV light). |

| Reporter Tag | e.g., Biotin, Alkyne | To facilitate the enrichment and identification of target proteins via techniques like mass spectrometry. |

Exploration of Novel Biological Targets and Therapeutic Applications in Advanced Research Models

The identification of this compound's molecular targets would pave the way for exploring new therapeutic applications. While its efficacy in preventing UV-induced erythema is established, its effects on other cellular processes are unknown. nih.gov Advanced research models, which more closely mimic human physiology than traditional 2D cell cultures, would be essential for this exploratory phase. nih.govmdpi.com

Patient-derived organoids, which are three-dimensional, self-organizing structures grown from stem cells, could serve as a powerful platform. nih.govnih.govcaymanchem.com These models can recapitulate the complexity of human organs and diseases, including cancer. nih.govsciopen.com For instance, if target engagement studies suggest an effect on cell proliferation pathways, this compound's efficacy could be tested in cancer organoids derived from various tissues like the colon or pancreas. youtube.com

Similarly, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, could be used for in vivo validation. mdpi.com These models maintain the features of the original tumor and are valuable for preclinical drug testing and studying mechanisms of drug resistance. mdpi.com Investigating this compound in such advanced models could uncover novel anti-cancer or anti-inflammatory properties that are not apparent from simple photoprotection assays.

Table 2: Examples of Advanced Research Models for this compound Studies

| Model Type | Description | Potential Application for this compound |

|---|---|---|

| Patient-Derived Organoids (PDOs) | 3D organ-like structures grown in vitro from patient stem cells. caymanchem.com | Testing anti-proliferative or anti-inflammatory effects in a patient-relevant context (e.g., colon cancer organoids). |

| Patient-Derived Xenografts (PDXs) | Implantation of patient tumor fragments into immunodeficient mice. mdpi.com | Evaluating in vivo efficacy, and impact on tumor growth and metastasis. |

| Cancer-on-a-Chip Models | Microfluidic devices that simulate the tumor microenvironment. mdpi.com | Studying drug response, cell migration, and interaction with other cell types under controlled conditions. |

Development of Advanced In Vitro and Ex Vivo Research Models for Efficacy Studies

To bridge the gap between initial discovery and preclinical studies, the development of sophisticated in vitro and ex vivo models tailored for this compound research is a critical next step. The existing data on this compound is based on conventional in vitro studies using human keratinocyte cell lines. nih.govresearchgate.net

Advanced in vitro models could include 3D skin equivalents that more accurately mimic the architecture and cellular diversity of human skin. nih.gov These models can be used to study not only UV protection but also potential effects on skin aging, wound healing, and inflammatory skin conditions.

Ex vivo studies, which use fresh tissue specimens cultured outside the body, offer a highly relevant physiological context. mdpi.comnih.gov For example, human skin explants could be used to assess the penetration of this compound, its metabolism within the tissue, and its efficacy in preventing UV-induced damage in a more complex environment than a cell monolayer. mdpi.com This methodology allows for the investigation of a compound's biological action on functionally active isolated tissues, providing a robust platform for evaluating efficacy. mdpi.comresearchgate.net

Integration of Computational and Systems Biology Approaches in this compound Research

Computational and systems biology approaches offer powerful tools to accelerate research on this compound by predicting its properties and biological functions. purdue.eduyoutube.com These in silico methods can guide experimental work, saving time and resources. nih.govyoutube.com

Computational Biology can be used for:

Molecular Docking: Predicting how this compound binds to potential protein targets identified through chemoproteomics. This can help prioritize targets for further validation. nih.gov

Molecular Dynamics Simulations: Simulating the interaction between this compound and its target proteins over time to understand the stability of the complex and the mechanism of action at an atomic level.

Systems Biology integrates large-scale datasets (e.g., genomics, proteomics) to build comprehensive models of cellular processes. nih.govnih.govyoutube.com If future experiments generate transcriptomic or proteomic data from cells treated with this compound, systems biology approaches could be used to:

Pathway Analysis: Identify the biological pathways that are most significantly perturbed by this compound.

Network Modeling: Construct interaction networks to understand how the effects of this compound propagate through the cellular machinery, potentially revealing unexpected connections and functions. plos.org

Bioinformatic tools would be essential for analyzing the large datasets generated and for comparing the genetic and proteomic signatures of this compound's targets across different species and biological contexts. nih.gov

Q & A

Q. How to ensure computational studies on this compound’s dynamics meet FAIR principles?

- Methodological Answer : Deposit molecular dynamics (MD) trajectories in public repositories (e.g., Zenodo) with unique DOIs. Report force field parameters (e.g., AMBER ff19SB), simulation time (≥1 µs), and equilibration protocols. Use Jupyter notebooks to share analysis scripts. Adhere to MIAME standards for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.